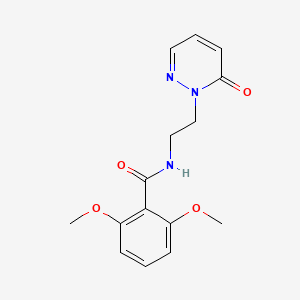
2,6-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide, also known as DOPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biochemistry.
Scientific Research Applications
Potential Antipsychotic Agents
- (Högberg et al., 1990) discussed the synthesis of benzamides, including compounds similar to 2,6-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide, as potential antipsychotic agents. These compounds showed high potency both in vitro and in vivo and indicated a low tendency to induce extrapyramidal side effects at effective doses.
Synthesis and Evaluation as Dopamine D2 Receptor Ligands
- In a study by (Bishop et al., 1991), 2,3-dimethoxy-5-(fluoroalkyl) substituted benzamides were synthesized and evaluated as dopamine D2 receptor ligands. These compounds were found to be potent in inhibiting dopamine binding, indicating their potential use in neuroimaging and neuroscience research.
Synthesis for Radioactive Labeling
- (Bobeldijk et al., 1990) reported the synthesis of a precursor for radioactive labeling used in receptor binding studies, starting from a compound similar to 2,6-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide.
Antiproliferative Activity in Cancer Research
- A study by (Ilić et al., 2011) explored the antiproliferative activities of derivatives of benzamides on endothelial and tumor cells, highlighting their potential in cancer research.
Conformationally Restricted Analogues in Drug Design
- (Norman et al., 1993) synthesized derivatives of 2,6-dimethoxybenzamide, like remoxipride, to explore conformational aspects in drug design, especially for antipsychotic agents.
Antioxidant Properties in Health Research
- (Poojari et al., 2016) investigated the antioxidant properties of benzamide derivatives, underlining their significance in preventing diseases like cancer or coronary heart disease.
properties
IUPAC Name |
2,6-dimethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-21-11-5-3-6-12(22-2)14(11)15(20)16-9-10-18-13(19)7-4-8-17-18/h3-8H,9-10H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTUUAAAUVJPKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

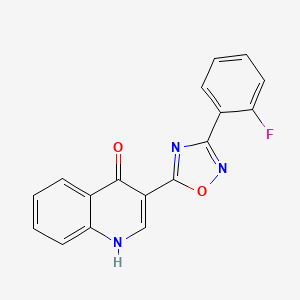

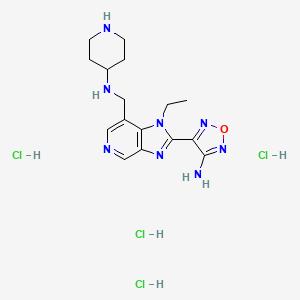

![Ethyl 4-methyl-3-oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B2636716.png)
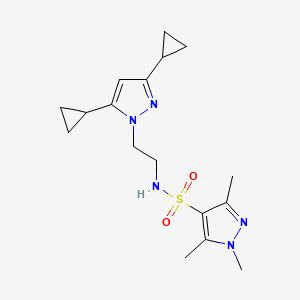

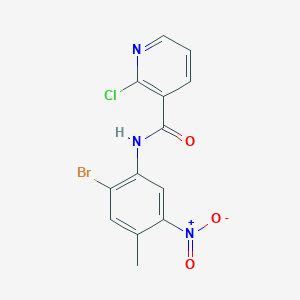

![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2636723.png)
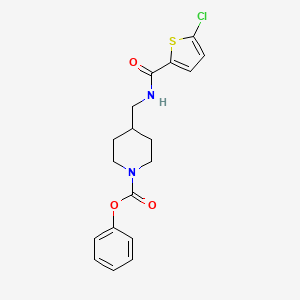
![N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/no-structure.png)
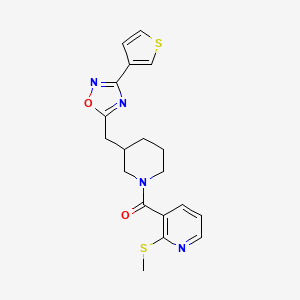
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide](/img/structure/B2636728.png)